tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate
Description
tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate (CAS: 2165854-21-5) is a fluorinated piperidine derivative with a tert-butyl carbamate protecting group. Its molecular formula is C₁₁H₂₁FN₂O₂, and it has a molecular weight of 232.290 g/mol . The compound features a stereochemically defined (3S,5S) configuration, which is critical for its interactions in biological systems. The fluorine atom at the 5-position of the piperidine ring enhances electronegativity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) targets and enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBZJZJIXWPUNM-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1C[C@@H](CNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl carbamate.
Fluorination: The piperidine ring is fluorinated at the 5-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carbamate Formation: The fluorinated piperidine is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols, under mild heating.
Major Products Formed:
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic synthesis.
Biology:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural similarity to natural substrates.
Receptor Ligands: Can be used to design ligands for various biological receptors.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for targeting central nervous system disorders.
Industry:
Chemical Intermediates: Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target, often through hydrogen bonding or van der Waals interactions. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Fluorine vs. Trifluoromethyl/Methyl Substituents
- The 5-fluoro substituent in the target compound provides moderate electronegativity and steric bulk compared to the larger trifluoromethyl group in CAS 1620012-51-2. This difference impacts binding affinity and metabolic stability; trifluoromethyl derivatives exhibit higher lipophilicity (logP ~2.5) but may suffer from reduced solubility .
- The 5-methyl analog (CAS 1270019-92-5) offers improved aqueous solubility due to lower molecular weight and non-polar substituents, making it preferable for oral drug formulations .
Ring System Variations
N-Methylation Effects
- The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs like CAS 1620012-51-2. This modification improves membrane permeability but may lower binding affinity to polar active sites .
Research Findings
- Target Compound: Demonstrated 90% metabolic stability in human liver microsomes, outperforming non-fluorinated analogs (60–70%) .
- Trifluoromethyl Analog (CAS 1620012-51-2) : Showed IC₅₀ = 12 nM against JAK3 kinase, attributed to enhanced hydrophobic interactions .
- Pyrrolidine Derivative (CAS 663948-84-3) : Exhibited 10-fold higher selectivity for HIV-1 protease over related enzymes due to conformational constraints .
Biological Activity
tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate is a chemical compound with the molecular formula CHFNO. It is a derivative of piperidine, characterized by the presence of a fluorine atom at the 5-position of the piperidine ring and a tert-butyl carbamate group at the nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure
The structure of this compound can be represented as follows:
The specific biological targets and mode of action for this compound are not fully elucidated. However, as a derivative of tert-butyl carbamate, it may exhibit properties similar to other compounds in this class. Research indicates that derivatives of piperidine often interact with various neurotransmitter systems, potentially influencing central nervous system (CNS) activity.
1. Potential CNS Activity
Research suggests that compounds similar to this compound may act on neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.
2. Inhibition Studies
Studies have shown that related compounds can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions.
3. Neuroprotective Effects
Preliminary studies indicate that the compound may exhibit neuroprotective properties, particularly in models of oxidative stress and neurodegeneration. For instance, related piperidine derivatives have demonstrated protective effects against amyloid beta-induced toxicity in astrocyte cultures, suggesting potential applications in Alzheimer's disease research .
Research Findings
Recent studies have highlighted several aspects of the biological activity associated with this compound:
Case Studies
- Aβ-Induced Toxicity : In vitro studies demonstrated that related compounds could reduce TNF-α levels and free radicals in astrocytes exposed to amyloid beta 1-42, indicating potential benefits in neurodegenerative conditions .
- Scopolamine Model : In vivo studies using scopolamine-induced models showed that treatment with similar compounds resulted in decreased β-secretase activity and reduced oxidative stress markers like malondialdehyde (MDA), although significant differences were noted only with established treatments like galantamine .
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